molecular formula C12H15N5O3 B1489692 ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate CAS No. 1176524-32-5

ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate

Cat. No. B1489692
M. Wt: 277.28 g/mol
InChI Key: RXNAPCWDGSHUGM-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate is a versatile chemical compound used in diverse scientific research for its unique properties and potential applications. It’s a part of the pyrazole family of N-heterocycles, which are known for their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

The synthesis of such compounds often involves the use of triazole-pyrimidine hybrids . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves the reaction of diarylhydrazones and vicinal diols .


Molecular Structure Analysis

The molecular structure of this compound is complex. It belongs to the pyrazole family of N-heterocycles, which are characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The structure of similar compounds has been confirmed and established based on elemental analysis and spectra data (IR, 1 H NMR, 13 C NMR, and mass) .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions . In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and solubility in DMSO . It’s also noted that pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate derivatives have shown promising results in antimicrobial and anticancer activities. A study by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives demonstrated significant antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anti-Tubercular Evaluation

  • Ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate has been used in the synthesis of compounds for anti-tubercular evaluation. Vavaiya et al. (2022) reported the synthesis and molecular docking studies of Nitrogen-rich piperazine-pyrimidine-pyrazole Hybrid Motifs, showcasing potential against mycobacterium tuberculosis (Vavaiya et al., 2022).

Synthesis of Heterocyclic Compounds

  • This compound is instrumental in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, as discussed in a study by Lebedˈ et al. (2012), demonstrating its role in creating various heterocyclic compounds (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Biocidal Properties

  • Research by Youssef et al. (2011) highlighted the compound's transformation into heterocyclic systems with excellent biocidal properties against a range of bacteria and fungi (Youssef, Abbady, Ahmed, & Omar, 2011).

Anticancer Properties

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives have been synthesized and characterized for their anticancer properties, as found in a study by Jose (2017), where some compounds showed superior anti-proliferative activities compared to conventional agents (Jose, 2017).

Enzymatic Activity Enhancement

  • The compound has been used in the synthesis of pyrazolopyrimidinyl keto-esters, which displayed a potent effect on increasing the reactivity of cellobiase, as reported by Abd and Awas (2008) (Abd & Awas, 2008).

Safety And Hazards

When handling this compound, it’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

The future directions of this compound involve its potential development as neuroprotective and anti-neuroinflammatory agents . It’s also suggested that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . The synthesis and properties of different pyrazole derivatives continue to be a focus of research .

properties

IUPAC Name

ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-3-7-5-9(18)16-12(15-7)17-10(13)8(6-14-17)11(19)20-4-2/h5-6H,3-4,13H2,1-2H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNAPCWDGSHUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
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ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
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ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
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ethyl 5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxylate
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